Product packaging for 5-Formylthiophene-3-sulfonamide(Cat. No.:CAS No. 2241140-60-1)

5-Formylthiophene-3-sulfonamide

Cat. No.: B2694513
CAS No.: 2241140-60-1
M. Wt: 191.22
InChI Key: XCSMACUHESNDDY-UHFFFAOYSA-N
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Description

5-Formylthiophene-3-sulfonamide is a high-purity synthetic intermediate with significant utility in medicinal chemistry and antibacterial research. This compound features a molecular formula of C5H5NO3S2 and is characterized by the presence of both a formyl group and a sulfonamide group on a thiophene scaffold . The reactive formyl group makes it a versatile precursor for various chemical transformations, including the synthesis of novel derivatives via coupling reactions, similar to those employed for other thiophene-sulfonamide compounds . Its primary research value lies in its potential as a core structure for developing new pharmacologically active molecules. Sulfonamides are a well-established class of compounds known to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, thereby exerting a bacteriostatic effect . The thiophene ring, a common motif in drug discovery, can enhance binding interactions and modulate the electronic properties of the molecule. Researchers are exploring this compound and its derivatives in areas such as urease inhibition and as agents against resistant bacterial strains, following the research trend of utilizing sulfonamide-thiophene hybrids to combat drug-resistant pathogens . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3S2 B2694513 5-Formylthiophene-3-sulfonamide CAS No. 2241140-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSMACUHESNDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Thiophene Based Chemical Research

Thiophene (B33073) and its derivatives are cornerstones of heterocyclic chemistry, recognized for their wide-ranging applications, particularly in medicinal chemistry. The thiophene ring is considered a "privileged pharmacophore" due to its presence in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.net Its structural features allow it to act as a bioisostere for the benzene (B151609) ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate a molecule's physicochemical properties and metabolic stability. researchgate.net

Thiophene-based compounds exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. researchgate.netresearchgate.netresearchgate.net Researchers have extensively explored how substituting different functional groups at various positions on the thiophene ring can fine-tune biological activity. scilit.comucsd.edunih.gov The specific substitution pattern is critical, and thus, the exploration of less-common isomers like 5-Formylthiophene-3-sulfonamide is a logical and necessary progression in the field.

Significance of Sulfonamide Moieties in Chemical Biology

The sulfonamide functional group (-SO₂NH₂) is one of the most important moieties in drug discovery. Since the discovery of the antibacterial properties of Prontosil, the first sulfonamide drug, this group has been incorporated into a multitude of therapeutic agents. Sulfonamides are central to drugs with diverse clinical applications, including antibacterial, diuretic, anticonvulsant, anti-inflammatory, and anticancer treatments. paom.plresearchgate.net

A primary reason for their broad utility is their ability to act as potent inhibitors of various enzymes, most notably carbonic anhydrase and dihydropteroate (B1496061) synthetase. Their capacity to bind to enzyme active sites, often mimicking natural substrates, makes them highly effective therapeutic tools. The incorporation of a sulfonamide group into the thiophene (B33073) scaffold, as seen in thiophene sulfonamides, has been a successful strategy for developing novel enzyme inhibitors and other bioactive molecules. paom.plresearchgate.netnih.gov

Overview of Formylthiophene Scaffolds in Organic Synthesis

The formyl group (-CHO) is a versatile and valuable functional group in organic synthesis. When attached to a thiophene (B33073) ring, it serves as a synthetic handle for constructing more complex molecular architectures. The aldehyde functionality allows for a wide array of chemical transformations.

For instance, formylthiophenes are key intermediates in the Vilsmeier-Haack reaction, a common method for introducing formyl groups onto aromatic rings. evitachem.com They readily undergo reactions such as Knoevenagel condensation, Wittig reactions, and the formation of Schiff bases and azo dyes. researchgate.net This reactivity enables the diversification of the thiophene core, allowing chemists to build extensive libraries of compounds for biological screening. researchgate.net The presence of the formyl group in 5-Formylthiophene-3-sulfonamide therefore suggests its potential as a valuable building block for the synthesis of novel and complex heterocyclic systems.

Research Gaps and Motivations for Comprehensive Study of 5 Formylthiophene 3 Sulfonamide

Reactivity of the Formyl Group

The formyl group, an aldehyde, is a key site for a variety of chemical transformations, including nucleophilic additions and redox reactions.

Schiff Base Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a fundamental transformation in organic synthesis, often catalyzed by acid or base, and involves the formation of a carbinolamine intermediate followed by dehydration. scispace.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scispace.com The formation of Schiff bases from substituted thiophene-2-carbaldehydes has been studied, indicating that the formyl group on the thiophene ring is accessible for this type of reaction. eijppr.com A study on the synthesis of Schiff base-azo dyes utilized the reactivity of a formylthiophene moiety, which further reacted with an aniline (B41778) to yield the target Schiff base. rsc.org

Condensation Reactions with Amines

Beyond simple Schiff base formation, the formyl group can participate in various condensation reactions with different types of amines and related compounds. These reactions are crucial for building more complex molecular architectures. For instance, condensation reactions of aldehydes with amines are a common strategy in the synthesis of various heterocyclic compounds and other functional molecules. latech.edulibretexts.org The aldehyde group in 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde, a related compound, is noted for its ability to form double bond π-bridges with amines through condensation reactions. This reactivity is expected to be similar for this compound.

ReactantProduct TypeReference
Primary AmineSchiff Base (Imine) scispace.com
Aniline DerivativeSchiff Base-Azo Dye rsc.org

Aldehyde Reductions and Oxidations

The formyl group of this compound is susceptible to both reduction and oxidation, common reactions for aldehydes.

Reduction: The aldehyde can be reduced to a primary alcohol (5-hydroxymethylthiophene-3-sulfonamide). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid (5-carboxythiophene-3-sulfonamide). Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. The oxidation of a similar compound, methyl 4-bromo-5-formylthiophene-2-carboxylate, yields the corresponding carboxylic acid.

Reaction TypeProduct Functional GroupExample ReagentReference
ReductionPrimary AlcoholSodium Borohydride
OxidationCarboxylic AcidPotassium Permanganate

Thiophene Ring Reactivity

The thiophene ring is an aromatic heterocycle and undergoes electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are significantly influenced by the electronic effects of the attached formyl and sulfonamide groups. Both the formyl group (-CHO) and the sulfonamide group (-SO₂NH₂) are electron-withdrawing and thus deactivate the thiophene ring towards electrophilic attack.

Nitration and Halogenation of Thiophene-Sulfonamide Scaffolds

Nitration: The nitration of thiophene and its derivatives is a common electrophilic substitution reaction. For instance, the nitration of thiophene can lead to 2-nitrothiophene (B1581588) or a mixture of 2,4- and 2,5-dinitrothiophenes upon further reaction. iust.ac.ir The nitration of thiophene-sulfonamide derivatives has also been reported. ontosight.ai The synthesis of 2-Bromo-5-nitrothiophene-3-sulfonamide involves the nitration of a substituted thiophene. vulcanchem.com Given the deactivating nature of both the formyl and sulfonamide groups in this compound, harsh nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) would likely be required. chemicalbook.com The position of nitration would be influenced by the directing effects of the existing substituents.

Halogenation: Halogenation of thiophenes occurs readily, often leading to poly-substituted products if not carefully controlled. iust.ac.ir The halogenation of alkylthiophenes can be achieved with various reagents to introduce chlorine, bromine, or iodine onto the ring. jcu.edu.au Halogenated thiophenes are versatile intermediates in organic synthesis. nih.govrsc.org For this compound, direct halogenation would be challenging due to the deactivating groups. The regioselectivity would again depend on the interplay of the electronic effects of the formyl and sulfonamide groups.

ReactionReagentsPotential ProductReference
NitrationHNO₃/H₂SO₄Nitro-5-formylthiophene-3-sulfonamide chemicalbook.comvulcanchem.com
HalogenationBr₂, Cl₂, I₂Halo-5-formylthiophene-3-sulfonamide iust.ac.irjcu.edu.au

Friedel-Crafts Acylation on Thiophene Systems

The Friedel-Crafts acylation is a classic electrophilic substitution reaction that introduces an acyl group onto an aromatic ring. In the context of thiophene systems, including derivatives like this compound, the reaction is influenced by the electronic properties of the substituents already present on the ring. The formyl (-CHO) and sulfonamide (-SO₂NH₂) groups are both electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. This deactivation makes Friedel-Crafts acylation on this compound challenging under standard conditions.

However, the strategic selection of catalysts and reaction conditions can overcome this deactivation. For instance, using a more reactive acylating agent or a stronger Lewis acid catalyst could facilitate the reaction. The position of acylation would be directed by the existing substituents. The formyl group at position 5 and the sulfonamide group at position 3 would primarily direct incoming electrophiles to the C4 position of the thiophene ring.

While specific studies on the Friedel-Crafts acylation of this compound are not extensively documented in the provided results, the general principles of electrophilic substitution on deactivated thiophene rings apply. The development of highly enantioselective Friedel-Crafts reactions on related phenolic compounds using bifunctional catalysts highlights the potential for achieving controlled and selective acylations on complex aromatic systems. nih.gov

Sulfonamide Group Reactions

The sulfonamide group (-SO₂NH₂) is a key functional moiety in many pharmaceuticals and specialty chemicals. Its reactivity is centered around the nitrogen atom, which can undergo various transformations.

N-alkylation and N-acylation of sulfonamides are important reactions for modifying their properties. Generally, N-mono-alkylation of sulfonamides can be difficult due to competing multiple alkylations. tcichemicals.com However, various methods have been developed to achieve this transformation efficiently, including the use of hypervalent iodine compounds, iridium photocatalysts, and copper catalysts. tcichemicals.com Solvent-free conditions under air with manganese dioxide have also been reported for the N-alkylation of sulfonamides using alcohols as the alkylating agents. organic-chemistry.org

N-acylation of sulfonamides can be effectively carried out using carboxylic acid anhydrides or chlorides, often catalyzed by bismuth(III) salts under solvent or solvent-free conditions. researchgate.net These reactions typically proceed rapidly and afford the corresponding N-acylsulfonamides in good yields. researchgate.net The reactivity in N-acylation can be influenced by the electronic nature of the acylating agent, with electron-withdrawing groups on the anhydride (B1165640) sometimes leading to longer reaction times. researchgate.net Electrochemical methods have also emerged for both N-alkylation and N-acylation of related NH-sulfoximines, offering a chemoselective approach using common carboxylic acids. rsc.org

These methodologies are broadly applicable to a range of sulfonamides, and it is expected that this compound would undergo similar N-alkylation and N-acylation reactions, allowing for the introduction of diverse functional groups at the sulfonamide nitrogen.

The stability of this compound is influenced by its functional groups. The thiophene ring is generally stable but can be susceptible to degradation under harsh oxidative or reductive conditions. The formyl group can undergo oxidation to a carboxylic acid or reduction to an alcohol. The sulfonamide group is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in heterocyclic chemistry, influencing the physical, chemical, and biological properties of molecules. For compounds related to this compound, particularly those containing azo linkages, tautomerism is a well-studied aspect.

In azo dyes derived from thiophene and other heterocyclic systems, the equilibrium between azo and hydrazone tautomers is a primary consideration. doi.orgunifr.ch The presence of a carbonyl group, such as the formyl group in this compound, can introduce the possibility of keto-enol tautomerism, adding complexity to the tautomeric equilibria. doi.org

For novel sulfonamide-aldehyde derivatives, three potential tautomeric forms have been identified: keto-hydrazo, keto-azo, and enol-azo. researchgate.netacgpubs.org The keto-hydrazo and enol-azo forms often contain an aldehyde group. acgpubs.org The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the extent of conjugation. researchgate.netacgpubs.org For example, the keto-hydrazo and enol-azo forms can be stabilized by an intramolecular hydrogen bond between the carbonyl group and the NH or OH protons. researchgate.netacgpubs.org The predominance of a particular tautomeric form can be influenced by the solvent, pH, and temperature. doi.org For instance, in some azo dyes, the enol and azo forms are favored by electron-donating substituents, while the keto and hydrazo forms are preferred with electron-withdrawing substituents. doi.org

Tautomeric FormKey Structural FeaturesStabilizing Factors
Keto-Hydrazo Contains a ketone and a hydrazone group.Intramolecular hydrogen bonding.
Keto-Azo Contains a ketone and an azo group.Conjugation.
Enol-Azo Contains an enol and an azo group.Intramolecular hydrogen bonding, conjugation. researchgate.netacgpubs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying tautomeric equilibria. researchgate.netresearchgate.net These methods allow for the calculation of the relative energies of different tautomers, providing insights into their relative stabilities.

For a series of novel sulfonamide-aldehyde compounds, DFT calculations have been used to determine the most stable tautomeric forms. researchgate.netacgpubs.org In one study, the enol-azo tautomer was found to be the most stable form in the ground state for the investigated compounds. acgpubs.org The energy differences between tautomers can be small, and the preferred form can change with the polarity of the solvent. researchgate.net

Molecular electrostatic potential (MEP) maps, generated through computational analysis, can identify the most electronegative and electropositive regions of a molecule, which is useful for understanding intermolecular interactions and reactivity. researchgate.net For example, red-colored regions on an MEP map indicate high electron density and are prone to electrophilic attack, while blue regions indicate low electron density and are susceptible to nucleophilic attack. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, the spectrum is expected to show signals corresponding to the aldehyde proton, the two thiophene ring protons, and the sulfonamide protons.

The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct doublets due to coupling with each other. The aldehyde proton typically appears as a singlet at a significantly downfield chemical shift (9-10 ppm) due to the strong deshielding effect of the carbonyl group. The protons of the sulfonamide (-SO₂NH₂) group are exchangeable and may appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aldehyde (-CHO)9.5 - 10.5Singlet (s)1H
Thiophene H-28.0 - 8.5Doublet (d)1H
Thiophene H-47.5 - 8.0Doublet (d)1H
Sulfonamide (-SO₂NH₂)7.0 - 8.0 (variable)Broad Singlet (br s)2H

Note: Predicted values are based on standard functional group effects and data from similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing between 180-200 ppm. The four carbons of the thiophene ring will have distinct signals in the aromatic region (120-150 ppm), with their exact shifts influenced by the electron-withdrawing formyl and sulfonamide substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)180 - 190
Thiophene C-5145 - 155
Thiophene C-3140 - 150
Thiophene C-2130 - 140
Thiophene C-4125 - 135

Note: Predicted values are based on standard functional group effects. Quaternary carbons (C-3 and C-5) may show lower intensity.

While ¹H and ¹³C NMR provide information on the chemical environments, two-dimensional (2D) NMR experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the two protons on the thiophene ring, showing a cross-peak that connects their respective signals.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the ¹H signals for the thiophene protons to their corresponding ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to display several characteristic absorption bands. nih.govvscht.czpressbooks.pub The sulfonamide group gives rise to two distinct N-H stretching bands and strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds. nih.gov The aldehyde group is identified by its strong C=O stretching absorption and a characteristic C-H stretching vibration. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
SulfonamideN-H Stretch3400 - 3200Medium, Doublet
Thiophene RingC-H Stretch~3100Medium-Weak
AldehydeC-H Stretch2850 - 2750Weak, often sharp
AldehydeC=O Stretch1710 - 1680Strong
Thiophene RingC=C Stretch1600 - 1450Medium-Weak
SulfonamideS=O Asymmetric Stretch1350 - 1310Strong
SulfonamideS=O Symmetric Stretch1170 - 1140Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound (C₅H₅NO₃S₂), the monoisotopic mass is approximately 190.97 Da. uni.lu

In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts in positive ion mode. uni.lu Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da), which is a key diagnostic feature. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

IonDescriptionPredicted m/z
[M+H]⁺Protonated Molecule191.98
[M+Na]⁺Sodiated Adduct213.96
[M-H]⁻Deprotonated Molecule189.96
[M+H - SO₂]⁺Fragment after loss of SO₂127.98

Note: Predicted m/z values are based on monoisotopic masses. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org

Although a public crystal structure for this compound is not currently available, this technique would be the ultimate tool for its structural confirmation. A successful crystallographic analysis would precisely determine:

Bond Lengths and Angles: Providing exact geometric parameters for the thiophene ring and its substituents.

Conformation: Revealing the orientation of the formyl and sulfonamide groups relative to the thiophene ring.

Intermolecular Interactions: Identifying and quantifying hydrogen bonding networks, particularly involving the sulfonamide N-H protons as donors and the sulfonyl or carbonyl oxygens as acceptors. These interactions are crucial for understanding the crystal packing and solid-state properties of the compound. nih.gov

This analysis provides an unambiguous portrait of the molecule's architecture, which is invaluable for computational modeling and structure-based design efforts. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique in chemical research used to determine the elemental composition of a compound. This process is crucial for verifying the stoichiometric formula of a newly synthesized or isolated substance, such as this compound. By comparing the experimentally determined percentages of each element by mass with the theoretically calculated values derived from the proposed molecular formula, researchers can confirm the purity and empirical formula of the compound.

The molecular formula for this compound is established as C₅H₅NO₃S₂. uni.lu This formula dictates the precise ratio of atoms within the molecule and serves as the basis for calculating its theoretical elemental composition. The analysis provides quantitative data on the mass percentages of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

The stoichiometric composition, confirmed by elemental analysis, underpins the structural elucidation of the molecule. For sulfonamide derivatives, this analysis is a standard characterization method, often presented alongside spectroscopic data to provide a comprehensive confirmation of the compound's identity. acgpubs.orgjrespharm.comripublication.com While specific experimental findings for this compound are not detailed in the reviewed literature, the standard methodology involves comparing theoretical values with those obtained from combustion analysis or other elemental analysis techniques.

Below are the detailed theoretical calculations based on the compound's molecular formula and a representative table illustrating how research findings for such an analysis are typically presented.

Table 1: Theoretical Elemental Composition of this compound

This interactive table details the calculated elemental percentages based on the molecular formula C₅H₅NO₃S₂ and a molecular weight of approximately 191.24 g/mol .

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.01560.0531.40
HydrogenH1.00855.042.64
NitrogenN14.01114.017.33
OxygenO16.00348.0025.10
SulfurS32.07264.1433.54

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

In a research context, the theoretical values are compared against experimental results to validate the compound's synthesis. A close agreement between these values is a strong indicator of the sample's purity and correct composition.

ElementTheoretical Mass %Experimental (Found) Mass %
Carbon (C)31.40Data not available in cited literature
Hydrogen (H)2.64Data not available in cited literature
Nitrogen (N)7.33Data not available in cited literature
Sulfur (S)33.54Data not available in cited literature

Computational and Theoretical Investigations of 5 Formylthiophene 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about molecular geometry, electronic distribution, and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For thiophene (B33073) sulfonamide derivatives, DFT calculations, often using the B3LYP functional, are performed to predict bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.org

The geometry optimization process reveals that the thiophene ring, the formyl group, and the sulfonamide group adopt a specific three-dimensional arrangement to minimize steric hindrance and maximize electronic stability. The calculated bond lengths and angles for related thiophene sulfonamides are generally in good agreement with experimental values obtained from X-ray diffraction, validating the accuracy of the theoretical approach. semanticscholar.orgresearchgate.net For instance, in a series of thiophene sulfonamide derivatives, the S=O bond lengths in the sulfonamide group were consistently calculated to be around 1.45 Å to 1.46 Å, while the S–NH2 bond was approximately 1.67 Å to 1.68 Å. semanticscholar.org The bond angles within the sulfonamide group, such as O=S=O, were found to be very close to experimental values. semanticscholar.org The electronic structure, also derived from DFT, provides a map of electron density distribution, highlighting the electron-rich and electron-deficient regions of the molecule.

Table 1: Typical Calculated Geometric Parameters for Thiophene Sulfonamide Derivatives from DFT Studies. semanticscholar.org
ParameterTypical Calculated Value Range
S=O Bond Length (Å)1.45 - 1.46
S–NH₂ Bond Length (Å)1.67 - 1.68
Thiophene C–S Bond Length (Å)1.73 - 1.75
O=S=O Bond Angle (°)120.46 - 121.18
O=S–NH₂ Bond Angle (°)105.04 - 111.26

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and kinetic stability. numberanalytics.comlibretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. mdpi.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small energy gap indicates higher reactivity. numberanalytics.commdpi.com For a series of studied thiophene sulfonamide derivatives, the HOMO-LUMO energy gap was found to be in the range of 3.44 to 4.65 eV, reflecting that the compounds are generally stable. semanticscholar.orgmdpi.com The distribution of these orbitals is also informative; in thiophene sulfonamides, the HOMO and LUMO are typically distributed across the conjugated π-system of the molecule. mdpi.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Thiophene Sulfonamide Derivative. semanticscholar.orgmdpi.com
OrbitalEnergy (eV)Significance
HOMO-6.64Electron Donating Ability
LUMO-2.16Electron Accepting Ability
Energy Gap (ΔE)4.48Chemical Stability/Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. acgpubs.orgnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. acgpubs.org

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. nih.govacgpubs.org Blue colors represent regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. nih.govacgpubs.org Green areas signify neutral or zero potential regions. acgpubs.org For sulfonamide-aldehyde derivatives, MEP analysis reveals that the most negative potential (red) is concentrated around the electronegative oxygen atom of the formyl (C=O) group. acgpubs.org The regions of most positive potential (blue) are typically located over the hydrogen atoms of the sulfonamide (NH₂) group. acgpubs.org This information is crucial for understanding hydrogen bonding interactions and predicting how the molecule will interact with biological receptors or other reactants. acgpubs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. dovepress.com This technique is invaluable for exploring the conformational flexibility of 5-Formylthiophene-3-sulfonamide and its interactions with its environment, such as a solvent or a biological target like an enzyme. dovepress.compeerj.com

An MD simulation begins with an initial structure, often the optimized geometry from DFT calculations, and solves Newton's equations of motion for each atom in the system. dovepress.com The resulting trajectory provides a detailed movie of the molecule's motions, allowing for the analysis of conformational changes, stability, and intermolecular interactions. mdpi.com Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of specific parts of the molecule. mdpi.com For sulfonamides interacting with proteins, MD simulations have been used to characterize the binding site, estimate binding energies, and identify key amino acid residues responsible for selective affinity. peerj.comnih.gov

Prediction of Spectroscopic Properties

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data and the structural characterization of new compounds.

Theoretical vibrational and electronic spectra for thiophene sulfonamide derivatives can be simulated using DFT and Time-Dependent DFT (TD-DFT) calculations, respectively. semanticscholar.orgresearchgate.net These simulations provide a powerful tool for assigning experimental spectral bands to specific molecular motions and electronic transitions. researchgate.netmdpi.com

The simulated infrared (IR) spectrum is generated by calculating the vibrational frequencies of the molecule from its DFT-optimized geometry. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds (e.g., N-H stretch, S=O stretch, C=O stretch). By comparing the calculated frequencies with the experimental FT-IR spectrum, a detailed assignment of the observed absorption bands can be made. researchgate.net

The simulated UV-Vis absorption spectrum is obtained using TD-DFT calculations. mdpi.comyoutube.com This method calculates the energies of electronic transitions from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). mdpi.com The results, including the maximum absorption wavelength (λmax) and oscillator strength, can be plotted to generate a theoretical spectrum that can be compared with experimental UV-Vis data to understand the electronic properties of the molecule. mdpi.comyoutube.com

Theoretical Insights into Reaction Mechanisms

Theoretical studies on related compounds provide a framework for understanding the potential reaction mechanisms of this compound. The molecule possesses two primary reactive sites: the formyl group and the sulfonamide group, both attached to a thiophene ring. The reactivity of these groups is influenced by the electronic properties of the thiophene ring system.

The formylation of thiophene rings, a potential final step in the synthesis of this compound, is often achieved through the Vilsmeier-Haack reaction. numberanalytics.comorganic-chemistry.orgwikipedia.orgyoutube.comijpcbs.com The mechanism of this reaction involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3). numberanalytics.comwikipedia.orgyoutube.com This electrophilic reagent then attacks the electron-rich thiophene ring. The regioselectivity of this electrophilic substitution is a key aspect that can be elucidated through computational analysis of the transition states for attack at different positions of the thiophene-3-sulfonamide (B184289) core.

Transformations involving the sulfonamide group are also of significant interest. For instance, the Suzuki-Miyaura cross-coupling reaction is a common method for modifying thiophene sulfonamides by creating new carbon-carbon bonds. nih.govresearchgate.netrsc.org DFT calculations have been employed to understand the mechanism of this palladium-catalyzed reaction, detailing the energies of intermediates and transition states in the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. rsc.org

Furthermore, computational studies on other thiophene derivatives provide insights into reactions such as C-H activation and functionalization, which could be applicable to this compound for further derivatization. rsc.org

Transition state analysis is a cornerstone of computational reaction mechanism studies, allowing for the determination of activation energies and the elucidation of reaction pathways. For reactions involving this compound, transition state calculations would be crucial for understanding selectivity and reaction rates.

In the context of the Vilsmeier-Haack formylation, theoretical analysis of the transition states for the electrophilic attack of the Vilsmeier reagent on the thiophene-3-sulfonamide ring would reveal the preferred site of formylation. The stability of the resulting sigma complex intermediates would also play a critical role.

For Suzuki-Miyaura coupling reactions, which could be applied to a halogenated precursor of this compound, transition state analysis helps in understanding the energetics of the key steps in the catalytic cycle. rsc.org DFT studies on related systems have shown that the nature of the phosphine (B1218219) ligand on the palladium catalyst can significantly influence the energy of the transition states and, consequently, the efficiency of the reaction.

A computational study on the C3-chlorination of C2-substituted benzothiophene (B83047) derivatives using DFT calculations supported a stepwise formation of a chloronium ion intermediate. rsc.org A similar approach could be applied to understand the halogenation of the thiophene ring in this compound.

Table 1: Illustrative Calculated Geometric Parameters for Thiophene Sulfonamide Derivatives

ParameterBond Length (Å) / Bond Angle (°)
S=O Bond Length1.45 - 1.46
S-NH₂ Bond Length1.67 - 1.68
S₁–C₂ Bond Length1.73 - 1.75
C₅–S₁ Bond Length1.73 - 1.75
O=S=O Bond Angle120.46 - 121.18
O=S-NH₂ Bond Angle105.04 - 111.26
S₁–C₂–C₃ Bond Angle110.84 - 112.44
C₄–C₅–S₁ Bond Angle110.63 - 112.45
Data derived from computational studies on related thiophene sulfonamide derivatives. mdpi.com

The kinetic and thermodynamic parameters of chemical reactions provide a complete picture of their feasibility and rate. Computational chemistry allows for the calculation of these parameters, including enthalpy, entropy, and Gibbs free energy of reaction, as well as activation energies.

For the synthesis and subsequent reactions of this compound, understanding the thermodynamics is key to predicting the position of equilibrium, while kinetics, governed by the activation energy, determines the reaction rate.

Kinetic studies of reactions involving thiophenes and sulfonamides have been approached computationally. For instance, a study on the kinetics of thiol-ene reactions involving phenylthio radicals was investigated using DFT, determining the rate constants for the propagation and chain transfer steps. researchgate.net While not directly on the target molecule, this illustrates the power of computational methods in predicting kinetic parameters.

The thermodynamic control versus kinetic control of a reaction can also be assessed. For solid-state reactions, it has been shown that when the thermodynamic driving force for the formation of one product is significantly higher than for competing products, the outcome is thermodynamically controlled. nih.gov This principle can be applied to understand product distributions in reactions involving this compound.

A study on the synthesis of HMF-esters reported the use of group contribution methods to estimate thermodynamic properties such as Gibbs free energy of formation and enthalpy of formation. rsc.org Similar approaches could be applied to estimate the thermodynamic properties of this compound and its reaction products.

Table 2: Illustrative Calculated Thermodynamic Parameters for Thiophene Sulfonamide Derivatives at 298.15 K

CompoundEnthalpy (H) (Hartree)Gibbs Free Energy (G) (Hartree)Entropy (S) (cal/mol·K)
Derivative 1-1254.33-1254.40148.8
Derivative 2-1584.97-1585.05165.2
Derivative 3-1346.60-1346.68158.7
Derivative 4-1713.98-1714.06162.1
Derivative 5-1293.66-1293.74162.9
Data derived from a computational study on related thiophene sulfonamide derivatives. researchgate.net Note: These values are for illustrative purposes and do not represent the exact values for this compound.

Structure Activity Relationship Sar Studies of 5 Formylthiophene 3 Sulfonamide Derivatives

Impact of Thiophene (B33073) Ring Substitution on Activity

The thiophene ring serves as a crucial scaffold in this class of compounds, and substitutions on this ring can significantly modulate their biological activity. Studies have shown that the nature and position of substituents on the thiophene ring can influence potency and selectivity. For instance, the introduction of aryl groups at the 5-position of the thiophene ring has been a common strategy. The electronic properties of these aryl substituents play a significant role; electron-donating groups on the phenyl ring of substituted thiophene sulfonamides have been observed to positively impact antibacterial activities. researchgate.net

In a series of 5-arylthiophene-2-sulfonamide derivatives synthesized via Suzuki cross-coupling reactions, the substitution pattern on the aromatic ring was found to have a considerable effect on urease inhibition and hemolytic activities. doaj.org Specifically, the presence of functional groups like chloro, methyl, methoxy, and fluoro on the aryl ring influences the compound's biological profile. doaj.org For example, 5-Phenylthiophene-2-sulfonamide demonstrated potent urease inhibition. doaj.org

Furthermore, the hybridization of the thiophene scaffold with other heterocyclic systems can lead to compounds with diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. researchgate.netnih.gov The inherent bioisosteric similarity of the thiophene ring to the benzene (B151609) ring allows for its effective use in drug design, often leading to improved properties. nih.gov

Role of the Formyl Group in Molecular Interactions

The formyl group (-CHO) is a highly reactive functional group characterized by a carbonyl carbon with a partial positive charge, making it susceptible to nucleophilic attack. fiveable.me In the context of 5-Formylthiophene-3-sulfonamide derivatives, this group can be pivotal for molecular recognition and binding to biological targets. It can participate in hydrogen bonding and other electrostatic interactions within the active site of an enzyme or receptor.

The formyl group's reactivity also allows for its synthetic modification into other functional groups, providing a handle for the preparation of a diverse library of derivatives. For instance, the formyl group can be a precursor for the synthesis of Schiff bases, which have a wide range of pharmacological activities. ijrpc.com The reaction of 5-formylthiophene derivatives with various amines can lead to imine-linked compounds with potentially enhanced biological profiles. researchgate.net

In the synthesis of 5-aryl-5'-formyl-2,2'-bithiophenes, the formyl group is a key feature for creating precursors for nonlinear optical (NLO) materials. researchgate.net Its presence is essential for subsequent reactions, such as Knoevenagel condensation with malononitrile, to yield dicyanovinyl-substituted derivatives with specific electronic properties. researchgate.net This highlights the formyl group's dual role in both biological interactions and as a versatile synthetic intermediate.

Significance of Sulfonamide Substituents and Linkers

The sulfonamide moiety (-SO2NHR) is a cornerstone of many clinically important drugs and is a key component of the this compound scaffold. The substituent (R) on the sulfonamide nitrogen (N1) can dramatically influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profile. ekb.egjetir.org

SAR studies have consistently shown that the nature of the N1 substituent is critical for activity. Monosubstituted sulfonamides are often active, and the introduction of heteroaromatic substituents can increase the degree of activity. ekb.eg Conversely, double substitution at the N1 position generally leads to inactive compounds. ekb.eg The linker connecting the sulfonamide group to other parts of the molecule also plays a crucial role. For example, the introduction of a flexible SCH2 linker between two aromatic fragments can enhance isoform selectivity by allowing the inhibitor tail to adapt to the active site. nih.gov

In a study of novel sulfonamide derivatives as antidiabetic agents, an imine linker was used to connect the sulfonamide to five or seven-membered heterocycles. researchgate.net The resulting compounds showed varying degrees of in vitro α-glucosidase and α-amylase inhibition. researchgate.net Similarly, in the development of pyruvate (B1213749) kinase M2 (PKM2) activators, a bis-sulfonamide chemotype was explored, where the central ring system and the presence of both sulfonamides were found to be necessary for activity.

The following table summarizes the impact of different sulfonamide substituents on the activity of various derivatives:

Sulfonamide Substituent/LinkerTarget/ActivityKey Findings
5-Aryl thiazole (B1198619)DPP-4 InhibitionHydrophobic fragments at C5 of the thiazole enhance activity. researchgate.net
Substituted-benzylsulfanylCarbonic Anhydrase InhibitionFlexible SCH2 linker can increase isoform selectivity. nih.gov
Imine linker to heterocyclesα-glucosidase/α-amylase InhibitionLinker and heterocyclic nature influence inhibitory potential. researchgate.net
Piperazine (B1678402) and related ringsPKM2 ActivationThe central ring and dual sulfonamides are essential for activity.

Bioisosteric Modifications and Their SAR Implications

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.net In the context of this compound derivatives, bioisosteric modifications have been explored to enhance their therapeutic potential.

One common bioisosteric replacement is the substitution of an amide bond with a 1,2,3-triazole ring. nih.gov This five-membered heterocycle can mimic the geometry and electronic properties of the amide group while offering improved metabolic stability. nih.gov For instance, the 1,4-disubstituted 1,2,3-triazole is a bioisostere for the trans amide bond. nih.gov Such modifications can be applied to the sulfonamide side chain or other parts of the molecule to probe the structural requirements for activity.

Another example involves the use of different five-membered heterocyclic rings as bioisosteres for the thiophene ring itself or for other aromatic moieties within the molecule. For example, 1,3,4-thiadiazole (B1197879) and 1,3-oxazole scaffolds have been incorporated into sulfonamide derivatives to target carbonic anhydrases. nih.gov The choice of the heterocyclic ring can lead to intriguing SAR patterns and selectivity for different enzyme isoforms. nih.gov For instance, 2,5-thiophene-linked derivatives showed a bias toward CA II inhibition. nih.gov

The following table provides examples of bioisosteric replacements and their outcomes:

Original GroupBioisosteric ReplacementTherapeutic Target/EffectReference
Amide Bond1,2,3-TriazoleVarious (e.g., protease inhibition) nih.gov
Thiophene Ring1,3,4-Thiadiazole, 1,3-OxazoleCarbonic Anhydrase Inhibition nih.gov
Benzene RingThiophene RingGeneral Drug Design nih.gov

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to understand the preferred spatial arrangement of a molecule and how this correlates with its biological activity. For flexible molecules like many this compound derivatives, understanding the bioactive conformation is key to designing more potent and selective compounds.

X-ray crystallography and computational modeling are powerful techniques used to study the conformation of these derivatives and their binding modes within the active sites of target proteins. For example, high-resolution X-ray crystal structures of thiophene sulfonamide derivatives bound to human carbonic anhydrase II (hCA II) have provided detailed insights into their binding orientation. nih.gov These studies revealed that different derivatives could adopt completely different orientations within the active site, with some pointing towards the hydrophobic half and others towards the hydrophilic half. nih.gov This information is invaluable for rationalizing the observed SAR and for the design of new inhibitors with improved properties.

Molecular docking studies have also been employed to predict the binding modes and affinities of sulfonamide derivatives. In a study of carvacrol-derived sulfonamides as potential treatments for Alzheimer's disease, molecular docking confirmed the results of in vitro acetylcholinesterase (AChE) inhibition assays. nih.gov The docking results indicated that the binding of the inhibitors to the AChE active site was primarily driven by π-π stacking interactions and hydrogen bonds. nih.gov Such computational approaches allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation.

Mechanistic Insights into Biological Interactions of 5 Formylthiophene 3 Sulfonamide Derivatives

Inhibition of Specific Enzyme Targets

Thiophene-based sulfonamides have been identified as potent inhibitors of several key enzymes involved in various pathological and physiological processes. The core structure, featuring a sulfonamide group attached to a thiophene (B33073) ring, serves as a versatile scaffold for designing specific inhibitors.

Dihydropteroate (B1496061) Synthase Inhibition

Sulfonamide-based drugs are well-established inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. nih.govpatsnap.comwikipedia.org These drugs function as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.comresearchgate.netjuniperpublishers.com By binding to the PABA site on the DHPS enzyme, they prevent the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), thereby halting the production of dihydropteroate. nih.govmdpi.com This action effectively blocks the synthesis of folic acid, a precursor required for the production of nucleotides (DNA and RNA) and certain amino acids, leading to a bacteriostatic effect where bacterial growth and replication are halted. patsnap.comjuniperpublishers.compioneerpublisher.com The efficacy of these inhibitors relies on the structural similarity between the sulfonamide moiety and PABA, allowing them to fit into the enzyme's active site. researchgate.netresearchgate.net

Carbonic Anhydrase Inhibition Mechanisms

Thiophene sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The primary mechanism of inhibition involves the sulfonamide group (-SO2NH2). In its deprotonated form (-SO2NH-), the nitrogen atom coordinates directly with the Zn(II) ion located in the active site of the enzyme. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. mdpi.com

The thiophene ring and its substituents play a crucial role in determining the potency and isoform selectivity of the inhibition. mdpi.comnih.gov Studies have shown that five-membered heterocyclic sulfonamides, such as those based on thiophene, are often more effective inhibitors than their six-membered ring counterparts. mdpi.com The orientation of the thiophene ring within the active site, governed by interactions with surrounding amino acid residues, can enhance binding affinity and lead to selective inhibition of specific CA isoforms (e.g., hCA I, II, IX, XII). mdpi.comnih.govnih.gov For instance, derivatives can be designed where parts of the molecule form hydrogen bonds or van der Waals interactions with residues in the active site, anchoring the inhibitor and improving its efficacy. nih.gov

Urease Inhibition Studies

Derivatives of thiophene sulfonamides have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This inhibition is of interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. The inhibitory potential is often influenced by the nature of substituents on the thiophene or an associated aryl ring. nih.govufmg.br

Studies on 5-arylthiophene-2-sulfonamides have shown that electronic effects of functional groups on the aromatic rings strongly influence the urease inhibitory action. nih.gov For example, compounds with electron-withdrawing groups have been observed to be more active inhibitors than those with electron-donating groups. ufmg.br Some derivatives have shown inhibition levels greater than the standard inhibitor, thiourea. ufmg.brfrontiersin.org The precise mechanism can vary, but it often involves interaction with the nickel ions in the enzyme's active site, disrupting its catalytic function.

Compound ClassKey FindingsIC50 Values
N-acylsulfonamidesN-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide showed excellent inhibition.~17.1 ± 0.15 µg/mL nih.gov
5-Arylthiophene-2-sulfonamidesSubstitution patterns and electronic effects significantly impact activity.5-Phenylthiophene-2-sulfonamide showed high activity with an IC50 of ~30.8 μg/mL. researchgate.net
Propanamide-sulfonamide conjugatesNaproxen conjugated with sulfaguanidine (B1682504) showed potent, competitive inhibition.5.06 ± 0.29 µM frontiersin.org

Lipoxygenase Inhibition

Thiophene sulfonamides have been identified as a class of potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.govplos.org Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. plos.org N-(5-substituted) thiophene-2-alkylsulfonamides exhibit dose-dependent inhibition of 5-LOX, with some compounds demonstrating IC50 values in the nanomolar range in cell-based assays. nih.gov The mechanism of these inhibitors can be multifaceted, but they often act by interfering with the enzyme's catalytic cycle. Some inhibitors are redox-active, while others may function by binding to the enzyme and inducing conformational changes or by preventing the translocation of 5-LOX within the cell, a necessary step for its activation. core.ac.uk The specific substitutions on the thiophene ring are critical for achieving high potency. nih.gov

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mechanism and affinity. nih.govpensoft.net For 5-formylthiophene-3-sulfonamide derivatives, docking studies have been instrumental in rationalizing their inhibitory activities against various enzymes.

These studies reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that anchor the inhibitor within the enzyme's active site. nih.govresearchgate.net

Against Carbonic Anhydrase: Docking studies show the sulfonamide group's nitrogen atom coordinating with the active site zinc ion. The thiophene ring and its substituents are shown to interact with key amino acid residues like Trp5, Asn67, and Glu69, which explains the observed potency and selectivity. nih.gov For example, a piperazine (B1678402) ring on a derivative was found to form a salt bridge with Glu69, contributing to a favorable binding energy. nih.gov

Against Dihydropteroate Synthase: Docking simulations illustrate how thiophene sulfonamides fit into the PABA-binding pocket. The sulfonyl group's oxygen atoms mimic the carboxyl group of PABA, while the thiophene and associated phenyl rings engage in hydrophobic interactions with residues like Phe33 and Pro69. researchgate.net

Against Urease: In silico studies on urease inhibitors reveal interactions with the nickel ions in the active site and surrounding amino acid residues, which is crucial for inhibition. pensoft.net

Against other targets: Docking of thiophene sulfonamides into the active site of enzymes like Enoyl-acyl carrier protein reductase (InhA) has also been performed, revealing docking scores ranging from -6 to -12 kcal/mol, indicating strong potential binding affinity. nih.gov

The insights from these docking studies are invaluable for structure-activity relationship (SAR) analysis and for the rational design of new, more potent, and selective inhibitors. mdpi.comnih.gov

Interaction with Bacterial Folic Acid Synthesis Pathway

The primary antibacterial mechanism of sulfonamides, including thiophene derivatives, is the targeted disruption of the bacterial folic acid (folate) synthesis pathway. patsnap.comresearchgate.netnih.gov Bacteria must synthesize their own folate de novo, as they cannot uptake it from the environment, making this pathway essential for their survival. wikipedia.orgmdpi.com In contrast, humans obtain folate from their diet, so inhibitors of this pathway are selectively toxic to bacteria. patsnap.com

The pathway begins with guanosine (B1672433) triphosphate (GTP) and culminates in the production of tetrahydrofolate, the biologically active form of folic acid. researchgate.net this compound derivatives intervene at the step catalyzed by dihydropteroate synthase (DHPS). nih.govmdpi.com

The mechanism of disruption is as follows:

Competitive Inhibition: The sulfonamide drug, being a structural analog of PABA, competes for and binds to the active site of DHPS. researchgate.netjuniperpublishers.com

Halted Synthesis: This binding prevents the normal substrate, PABA, from being incorporated into dihydropteroate. patsnap.commdpi.com

Folate Depletion: The blockage of dihydropteroate synthesis leads to a downstream depletion of dihydrofolate and, subsequently, tetrahydrofolate. pioneerpublisher.comresearchgate.net

Metabolic Arrest: Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids (like methionine). researchgate.net Without it, the bacteria cannot produce the necessary building blocks for DNA, RNA, and proteins, leading to the cessation of cell growth and division (bacteriostasis). patsnap.compioneerpublisher.com

This targeted interaction makes the folic acid synthesis pathway, and DHPS specifically, a validated and effective target for sulfonamide-based antibacterial agents. mdpi.comnih.gov

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of thiophene sulfonamide derivatives are attributed to their ability to interact with and neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.govnih.gov Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, leading to cellular damage to lipids, proteins, and nucleic acids. nih.govnih.gov The chemical structure of thiophene sulfonamide derivatives, often featuring electron-rich thiophene rings and functional groups capable of donating hydrogen atoms or electrons, underpins their antioxidant capacity. tandfonline.commdpi.com

Research has demonstrated that the antioxidant activity of these derivatives is significantly influenced by their specific structural features. For instance, the presence of hydroxyl (-OH) groups on the molecule, particularly on associated phenyl rings, has been shown to enhance antioxidant activity. tandfonline.comdergipark.org.tr These hydroxyl groups can readily donate a hydrogen atom to free radicals, stabilizing them and terminating the oxidative chain reaction. nih.gov This mechanism is a cornerstone of the radical-scavenging capacity of many phenolic compounds. nih.govsemanticscholar.org

Various in vitro assays are employed to quantify the antioxidant potential of these compounds. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. dergipark.org.trnih.gov In these tests, the ability of a compound to decolorize the stable radical solution is measured, with stronger antioxidants showing a greater effect at lower concentrations (lower IC50 value). dergipark.org.tr Another method is the phosphomolybdenum assay, which measures the total antioxidant capacity by evaluating the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound. chemijournal.com

Studies on various thiophenyl-chalcone sulfonamide derivatives have provided specific insights into structure-activity relationships. It was observed that sulfonyl chloride derivatives generally exhibited stronger DPPH and ABTS radical scavenging activity than their corresponding N-methylsulfonamide derivatives. dergipark.org.tr Furthermore, derivatives containing a hydroxyl group demonstrated the highest antioxidant activity among the tested compounds. dergipark.org.tr For example, one study highlighted a thiophene derivative that exhibited more potent antioxidant activity than the standard ascorbic acid in a phophomolybdenum blue complex assay. chemijournal.com

Table 1: Antioxidant Activity of Thiophenyl-Chalcone Sulfonamide Derivatives This table presents the 50% inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays for selected thiophenyl-chalcone derivatives, providing a quantitative measure of their antioxidant potency. Lower IC50 values indicate higher antioxidant activity.

CompoundDerivative TypeDPPH IC50 (µM)ABTS IC50 (µM)Reference
4dSulfonyl Chloride (with -OH group)18.3216.47 dergipark.org.tr
4eSulfonyl Chloride (with -OH group)20.1113.12 dergipark.org.tr
5aSulfonamide99.15124.22 dergipark.org.tr
Quercetin (Standard)Flavonol19.8615.49 dergipark.org.tr

Nrf2/Keap1 Pathway Modulation in Oxidative Stress Models

Beyond direct radical scavenging, a key mechanism through which sulfonamide derivatives can combat oxidative stress is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. researchgate.net This pathway is a primary regulator of the cellular antioxidant response. frontiersin.orgnih.gov Under normal conditions, the Keap1 protein binds to Nrf2 in the cytoplasm, targeting it for degradation by the proteasome and keeping its levels low. frontiersin.orgnih.gov

However, in the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that prevents it from targeting Nrf2 for degradation. nih.gov This allows newly synthesized Nrf2 to accumulate, translocate into the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various target genes. frontiersin.org This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC), which is involved in glutathione (B108866) synthesis. researchgate.netfrontiersin.org

Some sulfonamide derivatives have been identified as activators of the Nrf2-ARE pathway. researchgate.net By activating this pathway, these compounds can enhance the cell's endogenous antioxidant defenses, providing a more sustained protective effect against oxidative damage. researchgate.net For instance, studies on caffeic acid sulfonamide derivatives in hydrogen peroxide-stimulated cells showed an enhanced mRNA expression of Nrf2 and its target genes. researchgate.net Similarly, certain bioactive thiophenes have been found to activate the Keap1-Nrf2 pathway effectively. epdf.pub This activation of the Nrf2 pathway represents a significant therapeutic strategy for conditions where oxidative stress is a contributing factor. nih.govresearchgate.net The ability of sulfonamide derivatives to modulate this critical defensive pathway highlights their potential to protect cells from oxidative damage implicated in the pathogenesis of numerous diseases. researchgate.netmdpi.com

Design and Development of Analogues and Hybrid Compounds of 5 Formylthiophene 3 Sulfonamide

Synthesis of Novel Heterocyclic Thiophene-Sulfonamide Hybrids

The inherent reactivity of the formyl and sulfonamide groups in thiophene-based structures has been widely exploited to construct more complex heterocyclic hybrids. The goal is often to combine the known biological activities of different heterocyclic rings into a single molecule, a strategy known as molecular hybridization, to create synergistic or novel pharmacological effects.

A common approach involves the condensation of the aldehyde group with various amines to form Schiff bases (imines), which can then undergo cyclization reactions to form new heterocyclic rings. For instance, thiophene (B33073) derivatives are used as precursors in the synthesis of hybrids containing pyrazole, thiazole (B1198619), isoxazole, and quinoline (B57606) moieties. nih.govdoaj.orgrsc.org The synthesis of these hybrids often involves multi-step reactions, starting with the appropriate thiophene precursor.

One prominent synthetic route is the reaction of a thiophene derivative with a compound containing a reactive methylene (B1212753) group and a nitrogen source. For example, the reaction of 2-cyanoacetamides with phenyl isothiocyanate can produce intermediates that, upon reaction with 4-chloroacetylantipyrine, yield complex thiophene-antipyrine hybrids. Another strategy is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach various aryl or heteroaryl groups to the thiophene ring, thereby creating a library of diverse derivatives. espublisher.com

Furthermore, the synthesis of thiophene-based thiazole and pyrazoline hybrids has been achieved through the reaction of thiocarbamoyl-pyrazoline precursors with phenacyl bromides. researchgate.net These reactions typically proceed via reflux in a suitable solvent like ethanol (B145695) to afford the target hybrid molecules. researchgate.net The resulting compounds are then characterized using spectroscopic methods like IR, ¹H NMR, and ¹³C NMR to confirm their structures. sapub.orgresearchgate.net

The research into these hybrids is driven by the wide spectrum of biological activities associated with thiophene-sulfonamides, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govontosight.aiekb.eg

Table 1: Examples of Synthesized Heterocyclic Thiophene-Sulfonamide Hybrids and Their Precursors

Hybrid Compound ClassPrecursor 1Precursor 2Synthetic MethodReference
Thiophene-Pyrazole Hybrids1-(7-chloroquinolin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde4-hydrazinylbenzenesulfonamideCondensation mdpi.com
Thiazolyl-Pyrazoline Hybrids3-(5-chlorothiophen-2-yl)-5-(4-fluorophenyl)-1-thiocarbamoyl-2-pyrazolinePhenacyl bromideCyclocondensation researchgate.net
Thiophene-Isoxazole Hybrids(Z)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one3-methyl-5-aminoisoxazoleCondensation/Cyclization doaj.org
Thiophene-Quinoline Hybrids(Z)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one3-aminoquinolineCondensation/Cyclization frontiersrj.com

Azo Dye Derivatives Incorporating 5-Formylthiophene Moieties

The 5-formylthiophene scaffold is a valuable building block in the synthesis of heterocyclic azo dyes. These dyes are of significant interest due to their bright colors, good tinctorial strength, and applications in dyeing synthetic fibers like polyester (B1180765). sapub.orgresearchgate.net The presence of the electron-withdrawing formyl group, often in conjunction with other substituents like cyano or nitro groups on the thiophene ring, plays a crucial role in the color properties of the resulting dyes. sapub.orgresearchgate.net

The general synthesis of these dyes involves the diazotization of a 2-aminothiophene derivative, which serves as the diazo component. This diazonium salt is then coupled with a suitable aromatic or heterocyclic coupling component, such as N,N-dialkylanilines, naphthols, or other heterocycles like thiazoles, to form the azo linkage (-N=N-). rsc.orgsapub.org

Specifically, 2-amino-5-formylthiophenes, often with a substituent like a cyano group at the 3-position, are used as diazo components to produce blue disperse dyes. sapub.orgresearchgate.net The aldehyde group in these dyes can be further modified, for example, through condensation with anilines to form an azomethine linkage (-CH=N-). nih.govrsc.org This post-modification strategy extends the π-conjugated system of the dye molecule, which can lead to enhanced solubility and altered electronic absorption properties, thereby fine-tuning the color. nih.govrsc.org

Research has shown that the nature and position of substituents on both the thiophene ring and the coupling component significantly influence the final color and fastness properties of the dyes. sapub.orgresearchgate.net For example, dyes synthesized from 2-aminothiophene derivatives coupled with N-arylmaleimides have been shown to produce a variety of color shades with good light fastness and excellent washing fastness on polyester and nylon fibers. sapub.orgresearchgate.net

Table 2: Synthesis of Thiophene-Based Azo Dyes

Diazo ComponentCoupling ComponentResulting Dye ClassKey FeaturesReference
2-Amino-3-cyano-4-chloro-5-formylthiophene3-methoxypropylamino-substituted pyridineBi-heterocyclic Azo DyeAldehyde group for post-modification nih.govrsc.org
2-Aminothiophene derivativesN-arylmaleimidesPolymeric Disperse DyesGood fastness properties on nylon/polyester sapub.orgresearchgate.net
3-Substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenesPyrazolone derivativesThiophene-Pyrazolone Azo DyesEvaluated for antitumor activity doaj.org
2-Amino-5-formylthiophenes2-N,N-dialkylamino-4-arylthiazolesBlue Disperse DyesAldehyde group modification claimed in patents researchgate.net

Sulfonamide-Aldehyde Derivatives and Their Research Applications

The dual functionality of sulfonamide-aldehyde compounds, such as 5-formylthiophene-3-sulfonamide, makes them valuable intermediates in synthetic organic chemistry and drug discovery. The aldehyde group provides a reactive handle for a variety of chemical transformations, most notably the formation of Schiff bases, while the sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities. frontiersrj.comajchem-b.com

The condensation of the aldehyde with primary amines is a straightforward method to produce Schiff base derivatives. imist.maresearchgate.netnih.gov This reaction is often carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. imist.ma These Schiff bases are not just synthetic intermediates but also exhibit their own biological properties, including antimicrobial and anticancer activities. nih.gov The imine group (-C=N-) in Schiff bases is considered crucial for their biological activities. nih.gov

The sulfonamide-aldehyde scaffold has been used to create libraries of compounds for biological screening. For example, novel sulfonamide-aldehyde derivatives have been synthesized and investigated for their cytotoxic and genotoxic effects. researchgate.net The research applications are diverse, spanning from the development of potential new drugs to their use as corrosion inhibitors and catalysts. frontiersrj.com The sulfonamide group itself is known to be a key component in drugs targeting various conditions, including bacterial infections, cancer, and inflammation. frontiersrj.comajchem-b.com

The combination of the aldehyde and sulfonamide functionalities in a single thiophene-based molecule allows for the generation of a wide array of derivatives with potentially enhanced or novel biological profiles.

Table 3: Research Applications of Sulfonamide-Aldehyde Derivatives

Derivative ClassSynthetic ReactionResearch ApplicationKey FindingsReference(s)
Schiff BasesCondensation of aldehyde with primary aminesAntimicrobial and anticancer agentsImine group is crucial for activity; potent activity demonstrated. nih.govnih.gov
Heterocyclic HybridsCyclocondensation reactions following Schiff base formationDevelopment of novel therapeutic agentsCombination of pharmacophores leads to diverse biological profiles. nih.govrsc.org
Metal ComplexesCoordination of Schiff base ligands to metal ionsCatalysis, antibacterial agentsMetal complexes can exhibit enhanced biological activity. imist.ma
Tautomeric AldehydesDiazo coupling reaction with enaminone compoundsInvestigation of chemical structuresExistence of enol-azo and keto-hydrazo tautomers observed. researchgate.netacgpubs.org

Structure-Based Design Strategies for Targeted Analogues

Structure-based drug design (SBDD) is a powerful computational approach used to develop novel therapeutic agents by leveraging the three-dimensional structure of a biological target, such as an enzyme or receptor. mdpi.comnih.gov For thiophene-sulfonamide scaffolds, including derivatives of this compound, SBDD strategies like molecular docking are employed to predict how these molecules might bind to a target's active site. biorxiv.orgnih.gov

The process typically begins with identifying a biological target implicated in a disease. The crystal structure of this target is then used in computational docking studies. A library of virtual or synthesized thiophene-sulfonamide analogues is docked into the binding pocket of the target protein to predict their binding affinity and orientation. nih.govnih.gov The results, often expressed as a docking score, help prioritize which compounds are most likely to be potent inhibitors. biorxiv.orgnih.gov

For example, thiophene-sulfonamide derivatives have been designed and evaluated as inhibitors of enzymes like carbonic anhydrase and enoyl-acyl carrier protein reductase (InhA), a target for anti-tuberculosis agents. espublisher.combiorxiv.orgnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. biorxiv.orgnih.gov The sulfonamide group, for instance, is known to interact with the zinc ion present in the active site of carbonic anhydrases. nih.gov

This information guides the rational design of new analogues with improved potency and selectivity. Modifications can be made to the thiophene scaffold, the sulfonamide group, or other substituents to optimize these interactions. researchgate.net The designed compounds are then synthesized and subjected to biological testing to validate the computational predictions. mdpi.com

Table 4: Application of Structure-Based Design to Thiophene-Sulfonamides

Target ProteinDesign StrategyKey Findings from DockingIntended ApplicationReference(s)
Carbonic Anhydrase (CA) I & IIMolecular DockingSulfonamide and thiophene moieties play a significant role in inhibition.Design of novel CA inhibitors nih.gov
Enoyl-acyl carrier protein reductase (InhA)Molecular Docking & MD SimulationsHigh glide scores (>11 kcal/mol) for top compounds, indicating strong binding.Anti-tuberculosis agents espublisher.comnih.gov
EGFR/HER2 KinasesMolecular DockingThiophene scaffold mimics the ATP adenine (B156593) ring in the hinge region.Anticancer agents mdpi.com
AmpC β-lactamaseMerging inhibitor series & X-ray crystallographySulfonamide geometry alters the structure-activity relationship compared to carboxamides.Antibiotic resistance inhibitors nih.gov

Fragment-Based Drug Design Utilizing this compound Scaffolds

Fragment-based drug design (FBDD) is a drug discovery paradigm that starts with identifying small, low-molecular-weight chemical fragments (typically < 300 Da) that bind weakly to a biological target. researchgate.net These fragments then serve as starting points for building more potent, drug-like molecules through chemical elaboration, a process known as fragment growing, merging, or linking. acs.org

The this compound scaffold and similar small thiophene-based structures are well-suited for FBDD for several reasons. Thiophene is considered a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.net Its five-membered ring is a common core in biologically active compounds. The sulfonamide group is a known "warhead" that can bind to specific targets, such as the zinc ion in metalloenzymes like carbonic anhydrases. nih.gov

In an FBDD approach, a library of fragments, which could include simple thiophene-sulfonamides, would be screened against a target protein using biophysical techniques like NMR spectroscopy or X-ray crystallography to detect binding. researchgate.netacs.org Once a thiophene-based fragment is identified as a "hit," its binding mode is characterized. Medicinal chemists then use this structural information to design larger compounds by adding functional groups that can form additional interactions with the target, thereby increasing affinity and selectivity. acs.org

For example, a fragment containing a thiophene ring might be grown by adding substituents at available positions to occupy adjacent pockets in the protein's binding site. acs.org The aldehyde group on a fragment like this compound would be a prime location for such modifications. The efficiency of FBDD lies in its ability to explore chemical space more effectively than traditional high-throughput screening, often leading to lead compounds with better physicochemical properties. researchgate.net

Table 5: Principles of FBDD Applied to Thiophene-Sulfonamide Scaffolds

FBDD PrincipleApplication to Thiophene-Sulfonamide ScaffoldsExample/RationaleReference(s)
Fragment Library Design Inclusion of diverse, low-molecular-weight thiophene derivatives.Thiophene is a privileged scaffold; a fluorinated thiophene library was created for ¹⁹F NMR screening. nih.govresearchgate.net
Hit Identification Screening fragments for binding to a biological target (e.g., enzymes, receptors).A sulfamide (B24259) fragment was identified as a selective inhibitor of cancer-related carbonic anhydrases. nih.gov
Fragment Growing Adding chemical moieties to the initial fragment to improve binding affinity.Modifications to a thiophene fragment could target adjacent hydrophobic pockets in a protein active site. acs.org
Fragment Linking/Merging Combining two or more fragments that bind to adjacent sites.Linking a thiophene fragment to another identified binder to create a more potent molecule.

Future Research Directions for 5 Formylthiophene 3 Sulfonamide

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of more efficient and sustainable methods for synthesizing 5-Formylthiophene-3-sulfonamide and its derivatives is a primary area for future research. While classical methods for creating sulfonamides, such as the reaction of sulfonyl chlorides with amines, are well-established, there is a continuous drive towards milder and more versatile catalytic systems. ekb.eg

Future investigations should focus on metal-catalyzed C-H functionalization, which could allow for the direct introduction of the sulfonamide group onto a pre-functionalized thiophene (B33073) ring, thereby reducing the number of synthetic steps. bath.ac.uk For instance, ruthenium-catalyzed C-H sulfonation has shown promise for various nitrogen-containing heteroaromatics and could be adapted for thiophene scaffolds. bath.ac.uk Similarly, exploring palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a general and effective method for constructing the N-aryl or N-alkyl sulfonamide bond with high functional group tolerance. acs.org The development of one-pot synthesis procedures, potentially starting from readily available thiophene precursors, would significantly enhance the efficiency of producing a diverse library of analogs for further study. bhu.ac.inacs.org The use of novel chlorinating agents or catalyst-controlled dual reactivity systems could also open new pathways for creating sulfonimidamides, aza-analogues of sulfonamides, from the core structure. bhu.ac.in

Synthetic StrategyPotential Catalyst/ReagentAnticipated Advantage
C-H SulfonationRuthenium (Ru) complexesDirect functionalization, step-economy
Cross-CouplingPalladium (Pd) with ligands like AdBippyPhosHigh efficiency for N-Arylation, functional group tolerance acs.org
One-Pot SynthesisIodine-mediated reactionsCascade reaction from simple precursors acs.org
Sulfonimidamide FormationCopper (Cu) catalysts, Ph3PCl2Access to novel aza-analogues bhu.ac.in

Advanced Spectroscopic Characterization of Excited States

To fully understand the potential of this compound in photophysical applications, such as in organic electronics or as a fluorescent probe, a detailed characterization of its excited states is crucial. Standard spectroscopic techniques like NMR, IR, and mass spectrometry are routine for ground-state structural confirmation of thiophene derivatives. eurjchem.comresearchgate.netscispace.comrsc.org However, future research must employ advanced, time-resolved spectroscopic methods.

Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide invaluable data on the lifetimes, decay pathways, and quantum yields of the compound's excited states. These experiments would elucidate the nature of intramolecular charge transfer (ICT) processes, which are likely to occur given the electron-donating thiophene ring and the electron-withdrawing formyl and sulfonamide groups. Understanding these photophysical properties is a prerequisite for designing and optimizing molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors.

High-Throughput Computational Screening for Mechanistic Predictions

High-throughput computational screening (HTCS) is a powerful tool for accelerating materials discovery and is highly applicable to the future study of this compound. researchgate.net By creating vast virtual libraries of derivatives through the enumeration of different functional groups on the core scaffold, researchers can predict key properties before undertaking laborious and costly experimental synthesis. differ.nldiffer.nl

Future computational work should focus on predicting reaction mechanisms and identifying the most promising synthetic routes. tue.nl By combining semi-empirical quantum mechanics with density functional theory (DFT), it is possible to efficiently and accurately predict properties like redox potentials, which are crucial for applications in areas like lithium-ion batteries. researchgate.netdiffer.nl For example, the lowest unoccupied molecular orbital (LUMO) energy has been identified as a strong descriptor for predicting the redox potentials of conjugated sulfonamides. differ.nldiffer.nl Applying these HTCS methods can rapidly down-select candidate molecules with desirable electronic properties and synthetic accessibility from a massive chemical space, guiding experimental efforts toward the most promising targets. differ.nltue.nl

Development of Advanced SAR Models Incorporating Machine Learning

Structure-Activity Relationship (SAR) models are fundamental to medicinal chemistry for optimizing lead compounds. The next frontier in this area is the integration of machine learning (ML) to create more predictive and sophisticated models. nih.gov For sulfonamides, ML algorithms like random forests and generative adversarial networks have already been used to predict biological activities and physicochemical properties. nih.govnih.gov

Future research should focus on developing robust quantitative structure-activity relationship (QSAR) models for this compound derivatives. dntb.gov.ua By generating a large dataset of analogs and their corresponding biological activities, ML models can identify complex, non-linear relationships between molecular descriptors and activity that might be missed by traditional QSAR approaches. nih.govbohrium.com These models can predict the activity of virtual compounds, prioritize which derivatives to synthesize, and provide insights into the key molecular features driving biological effects. tandfonline.com This data-driven approach can significantly accelerate the drug discovery process, making it more efficient and cost-effective. nih.gov

Machine Learning ModelApplication in Sulfonamide ResearchPotential Benefit
Random ForestSelection of molecular descriptors, prediction of prognostic effects nih.govImproved accuracy, overcomes overfitting nih.gov
Gradient Boosting ClassifierPrediction of active BChE inhibitors bohrium.comtandfonline.comEffective prediction of virtual hits tandfonline.com
Wasserstein Generative Adversarial Network (WGAN)Augmentation of adsorption data for sulfonamides nih.govImproves model performance with limited data nih.gov
Multilayer PerceptronBuilding multi-target QSAR models frontiersin.orgCan model complex, non-linear relationships

Investigation of Multi-target Ligands Derived from the Core Structure

The concept of designing single molecules that can interact with multiple biological targets is a promising strategy for treating complex diseases. The thiophene sulfonamide scaffold is a versatile platform for developing such multi-target-directed ligands. ekb.egresearchgate.netbohrium.com The distinct chemical functionalities of this compound—the aldehyde, the sulfonamide, and the thiophene ring—can be independently modified to interact with different binding sites or targets.

Future research should explore the derivatization of this core structure to create compounds with dual or multiple activities. For instance, by modifying the substituents on the sulfonamide nitrogen and the formyl group, it may be possible to design molecules that act as dual inhibitors of different enzymes, such as cholinesterases or kinases, which are relevant in neurodegenerative diseases and cancer, respectively. ekb.egbohrium.commdpi.com Computational approaches like molecular docking and homology modeling will be essential in the rational design of these multi-target ligands, helping to predict their binding modes and affinities for various protein targets before their synthesis and biological evaluation. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.